Welcome to the BenchChem Online Store!
molecular formula C10H12N4O B8338187 8-Morpholinoimidazo[1,2-a]pyrazine

8-Morpholinoimidazo[1,2-a]pyrazine

Cat. No. B8338187
M. Wt: 204.23 g/mol
InChI Key: SCFVPTCLBYJFKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05028605

Procedure details

200 mg of palladium on charcoal (10% palladium) are added to a solution containing 0.5 g (1.77 mmol) of 6-bromo-8-morpholinoimidazo[1,2-a]pyrazine for 120 ml of anhydrous methanol and 2 g of potassium hydroxide. The mixture is hydrogenated at atmospheric pressure for 12 hours. The solution is filtered, concentrated and taken up with water; after extraction with dichloromethane and evaporation of the solvent, 0.34 g (92%) of 8-morpholinoimidazo[1,2-a]pyrazine (m.p. 127° C.) is obtained.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[C:4]([N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)[C:5]2[N:6]([CH:8]=[CH:9][N:10]=2)[CH:7]=1.[OH-].[K+]>[Pd].CO>[O:14]1[CH2:13][CH2:12][N:11]([C:4]2[C:5]3[N:6]([CH:8]=[CH:9][N:10]=3)[CH:7]=[CH:2][N:3]=2)[CH2:16][CH2:15]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1N=C(C=2N(C1)C=CN2)N2CCOCC2
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
after extraction
CUSTOM
Type
CUSTOM
Details
with dichloromethane and evaporation of the solvent

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
O1CCN(CC1)C=1C=2N(C=CN1)C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.